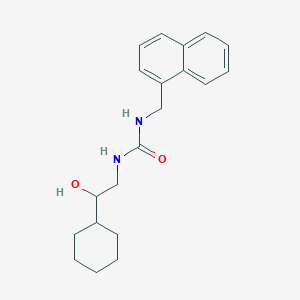

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Beschreibung

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative characterized by two distinct substituents: a 2-cyclohexyl-2-hydroxyethyl group on one nitrogen atom and a naphthalen-1-ylmethyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, enzyme modulation, and anticancer properties. The naphthalen-1-ylmethyl substituent introduces aromatic bulk, which may influence receptor binding or π-π stacking interactions.

Eigenschaften

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19(16-8-2-1-3-9-16)14-22-20(24)21-13-17-11-6-10-15-7-4-5-12-18(15)17/h4-7,10-12,16,19,23H,1-3,8-9,13-14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYSXFRSGAMQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, 2-bromoethanol, and naphthalen-1-ylmethyl isocyanate.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The naphthalenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Target Compound

- R1 : 2-Cyclohexyl-2-hydroxyethyl

- Combines hydrophobic cyclohexyl and polar hydroxyethyl groups, balancing solubility and membrane permeability.

- R2 : Naphthalen-1-ylmethyl

- Aromatic bulk with a methylene linker, enabling conformational flexibility.

Analogous Compounds

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea ():

- R1 : 2-Methoxyphenyl (electron-donating group, enhancing π-electron density).

- R2 : Naphthalen-2-yl (positional isomer of the target’s naphthalen-1-yl group).

- Key Difference : Methoxy group vs. cyclohexyl-hydroxyethyl; naphthyl positional isomerism may alter binding affinity .

1-Cyclohexyl-3-(2-hydroxyphenyl)urea (): R1: Cyclohexyl (hydrophobic). R2: 2-Hydroxyphenyl (polar, hydrogen-bond donor). Key Difference: Hydroxyphenyl vs. naphthalen-1-ylmethyl; simpler aromatic system with fewer steric effects .

1-Naphthalen-2-yl-3-phenyl-urea ():

- R1 : Phenyl (minimal steric hindrance).

- R2 : Naphthalen-2-yl.

- Key Difference : Phenyl vs. cyclohexyl-hydroxyethyl; absence of polar groups reduces solubility .

BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) ():

- A nitrosourea with alkylating chloroethyl groups and a nitroso moiety.

- Key Difference : Nitrosoureas exhibit DNA crosslinking activity, unlike standard urea derivatives. The target compound lacks alkylating functionality, suggesting a different mechanism .

Comparative Analysis of Physicochemical Properties

Molecular Weight and Solubility

*Estimated based on structural formula.

Hydrogen-Bonding Potential

- Target Compound: Hydroxyethyl and urea carbonyl groups act as hydrogen-bond donors/acceptors.

- 1-Cyclohexyl-3-(2-hydroxyphenyl)urea : The 2-hydroxyphenyl group provides additional H-bonding sites compared to the target’s naphthalen-1-ylmethyl .

- BCNU : Nitroso oxygen participates in H-bonding, but chloroethyl groups dominate lipophilicity .

Antitumor Activity

- BCNU : Demonstrated hematopoietic toxicity and delayed antitumor effects in clinical trials due to DNA alkylation .

- Target Compound : Hypothesized to lack alkylating activity but may interact with hydrophobic binding pockets (e.g., kinase ATP sites).

Toxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.